4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene
Overview
Description
4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene (BFMB), a compound similar to 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene, has been researched as a bi-functional electrolyte additive for lithium-ion batteries. Studies reveal that BFMB can electrochemically polymerize to form a protective film on the battery, providing overcharge protection and improving fire retardancy, without affecting the battery's normal cycle performance (Zhang Qian-y, 2014).
Thermochemistry Studies
Research on various bromo- and iodo-substituted methylbenzenes, including this compound, has involved experimental studies of vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermochemical properties of such compounds, contributing to the field of physical chemistry (S. Verevkin et al., 2015).
Synthesis and Conversion Studies
In the realm of organic synthesis, the compound has been utilized in various studies. For instance, research on regioselective bromination and conversion into sulfur-functionalized benzoquinones involves similar bromomethylbenzene compounds (R. Aitken et al., 2016). Another study focused on the one-step preparation of fluorine-18 labelled synthons using derivatives of bromobenzene for nucleophilic reagents in radiochemistry (R. Gail, H. Coenen, 1994).
Analysis of Binary Liquid Mixtures
Research on the thermo physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromobenzene, has been conducted to understand the interactions and behaviors in such mixtures. This research contributes to the broader understanding of solution chemistry and molecular interactions (R. Ramesh et al., 2015).
Antioxidant Interaction Studies
The compound's derivatives have also been investigated for their antioxidant activities. For example, a study on 4-bromo-1-isothiocyanato-2-methylbenzene explored its potential as an antioxidant, which is significant in the context of cancer treatment due to the role of reactive oxygen species (Kikoleho Richa et al., 2020).
Applications in Polymer Solar Cells
In the field of renewable energy, studies have been conducted on the use of brominated benzene compounds in polymer solar cells. The addition of these compounds has been shown to improve the electron transfer process, enhancing the efficiency of solar cells (G. Fu et al., 2015).
Properties
IUPAC Name |
4-bromo-2-(2-fluoroethoxy)-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-2-3-8(10)6-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTSMUBQCTVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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